

predicted ^1H NMR spectrum of (5-chloro-1H-indol-2-yl)methanol

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Compound of Interest

Compound Name: (5-chloro-1H-indol-2-yl)methanol

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An In-depth Technical Guide to the Predicted ^1H NMR Spectrum of **(5-chloro-1H-indol-2-yl)methanol**

Authored by: Gemini, Senior Application Scientist Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For professionals in medicinal chemistry and drug development, a precise understanding of spectral data is fundamental to confirming molecular identity, purity, and conformation. This guide provides a comprehensive, in-depth analysis of the predicted ^1H NMR spectrum for **(5-chloro-1H-indol-2-yl)methanol**, a substituted indole derivative of interest. By dissecting the constituent electronic and structural effects of the chloro and hydroxymethyl substituents on the core indole scaffold, we will establish a robust prediction of chemical shifts, multiplicities, and coupling constants. This document serves not only as a predictive reference but also as a methodological guide, detailing the causality behind spectral phenomena and providing a validated protocol for experimental verification.

Introduction: The Indole Scaffold in Spectroscopic Analysis

The indole ring system is a ubiquitous feature in biologically active compounds and pharmaceuticals. Its unique electronic properties and multiple sites for substitution make it a

privileged scaffold in drug design. Consequently, the unambiguous characterization of substituted indoles is a critical step in synthetic and medicinal chemistry. ^1H NMR spectroscopy provides a detailed fingerprint of the proton environment within a molecule, revealing insights into electronic density, spatial relationships, and molecular connectivity.

This guide focuses on **(5-chloro-1H-indol-2-yl)methanol**, a molecule featuring two key substitutions on the indole core: an electron-withdrawing chlorine atom on the benzene ring and a hydroxymethyl group on the pyrrole ring. Understanding how these groups perturb the magnetic environments of the indole protons is key to accurately interpreting its spectrum.

Molecular Structure and Proton Environments

To predict the ^1H NMR spectrum, we must first identify all chemically non-equivalent protons in **(5-chloro-1H-indol-2-yl)methanol**. The standard IUPAC numbering for the indole ring is used for proton assignments.

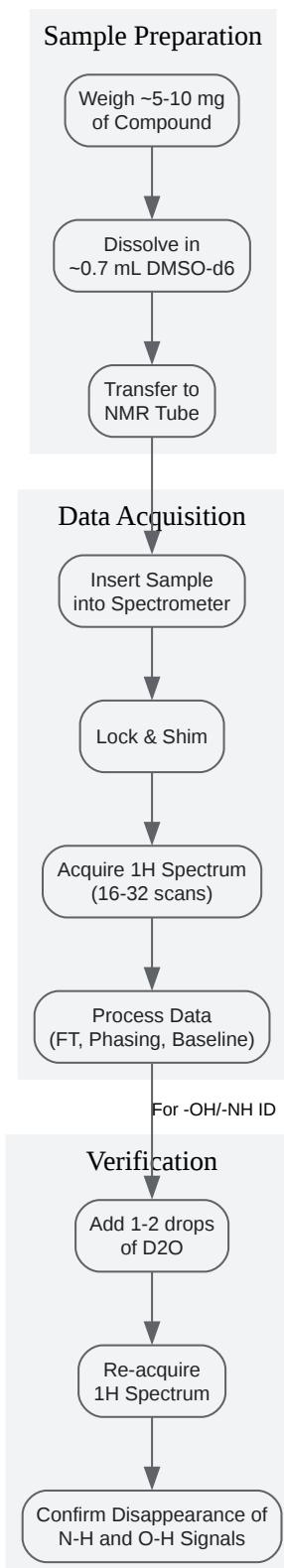
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Figure 2: Standard workflow for ^1H NMR spectrum acquisition and verification.

- **Instrument Setup:** Insert the sample into the spectrometer. Lock the field on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.
- **Acquire Spectrum:** Acquire a standard ¹H NMR spectrum. A spectral width of 16 ppm and 16 to 32 scans should be sufficient.
- **Data Processing:** Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- **Referencing:** Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.
- **Verification (D₂O Exchange):** To confirm the N-H and O-H signals, carefully remove the NMR tube, add 1-2 drops of deuterium oxide (D₂O), shake gently to mix, and re-acquire the ¹H spectrum. The signals corresponding to the N-H and O-H protons will diminish or disappear due to proton-deuterium exchange.

Conclusion

This guide provides a detailed, mechanistically grounded prediction of the ¹H NMR spectrum of **(5-chloro-1H-indol-2-yl)methanol**. By systematically evaluating the electronic effects of the chloro and hydroxymethyl substituents, we have assigned chemical shifts and coupling constants for all seven unique proton environments. The provided summary table and experimental protocol offer a robust framework for researchers to identify this molecule and validate the predicted data, reinforcing the power of NMR spectroscopy as a cornerstone of chemical analysis in modern drug discovery and development.

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